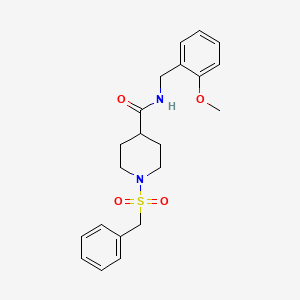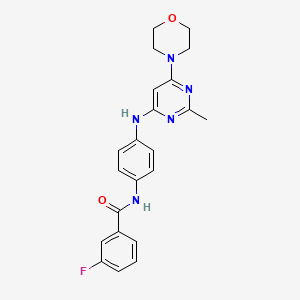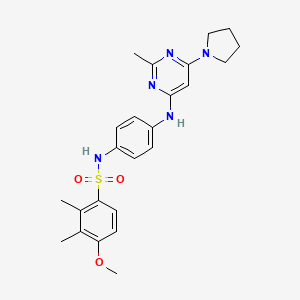
4-methoxy-2,3-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthoxy-2,3-diméthyl-N-(4-((2-méthyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phényl)benzènesulfonamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente un groupe sulfonamide, un cycle pyrimidine et un groupe méthoxy, qui contribuent à sa réactivité chimique et à son activité biologique diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour la formation de liaisons carbone-carbone dans des conditions douces . Cette réaction utilise des catalyseurs au palladium et des réactifs au bore pour obtenir des rendements élevés et une sélectivité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir une pureté et un rendement élevés. Le processus peut inclure des réacteurs à flux continu et des systèmes automatisés pour contrôler la température, la pression et l'ajout de réactifs, minimisant les erreurs humaines et améliorant l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthoxy-2,3-diméthyl-N-(4-((2-méthyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phényl)benzènesulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réduction : Le groupe sulfonamide peut être réduit en amines dans des conditions spécifiques.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut produire de l'acide 4-méthoxybenzoïque, tandis que la réduction du groupe sulfonamide peut produire les amines correspondantes.
Applications de la recherche scientifique
Le 4-méthoxy-2,3-diméthyl-N-(4-((2-méthyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phényl)benzènesulfonamide a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur d'enzyme ou modulateur de récepteur.
Médecine : Étudié pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-méthoxy-2,3-diméthyl-N-(4-((2-méthyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phényl)benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec les sites de liaison. Ces interactions peuvent modifier les voies cellulaires et conduire aux effets biologiques souhaités.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-METHOXY-2,3-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthoxy-2,3-diméthyl-N-(4-((2-méthyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phényl)benzènesulfonamide
- 4-méthoxy-2,3-diméthyl-N-(4-((2-méthyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phényl)benzènesulfonamide
Unicité
L'unicité du 4-méthoxy-2,3-diméthyl-N-(4-((2-méthyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phényl)benzènesulfonamide réside dans ses caractéristiques structurales spécifiques, telles que la combinaison d'un groupe sulfonamide, d'un cycle pyrimidine et d'un groupe méthoxy. Ces caractéristiques contribuent à sa réactivité chimique et à son activité biologique distinctes, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C24H29N5O3S |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
4-methoxy-2,3-dimethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H29N5O3S/c1-16-17(2)22(12-11-21(16)32-4)33(30,31)28-20-9-7-19(8-10-20)27-23-15-24(26-18(3)25-23)29-13-5-6-14-29/h7-12,15,28H,5-6,13-14H2,1-4H3,(H,25,26,27) |
Clé InChI |
SVODDNRLLHYAAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


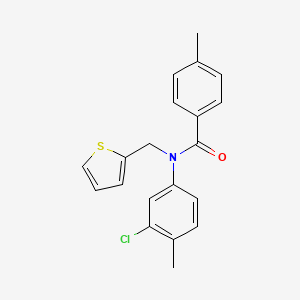
![N-(2,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339058.png)
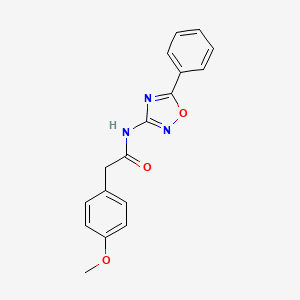
![5-(4-chlorophenyl)-3-(furan-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339071.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11339083.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11339085.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11339092.png)
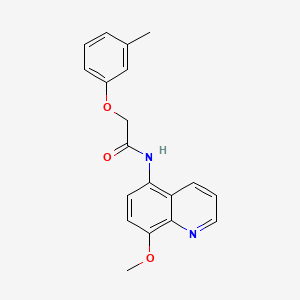

![5-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339100.png)
![1-butyl-4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11339101.png)
![2-[(4-ethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11339107.png)
